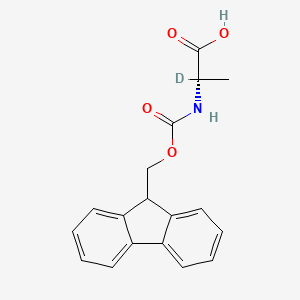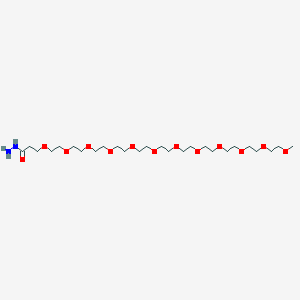
m-PEG12-Hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG12-Hydrazide is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrophilic nature, which enhances the solubility of the molecules it is attached to. The molecular formula of this compound is C₂₆H₅₄N₂O₁₃, and it has a molecular weight of 602.71 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG12-Hydrazide typically involves the reaction of m-PEG12-aldehyde with hydrazine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the PEG chain. The aldehyde group of m-PEG12-aldehyde reacts with hydrazine to form the hydrazide linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
m-PEG12-Hydrazide primarily undergoes substitution reactions due to the presence of the hydrazide group. It can react with aldehydes and ketones to form hydrazones, which are useful in various biochemical applications.
Common Reagents and Conditions
Reagents: Aldehydes, ketones, hydrazine.
Conditions: Mild temperatures, typically room temperature, and neutral to slightly acidic pH.
Major Products Formed
The major products formed from the reactions of this compound are hydrazones, which are stable and can be used in further chemical modifications.
Applications De Recherche Scientifique
m-PEG12-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Facilitates the study of protein-protein interactions by enabling the selective degradation of target proteins.
Medicine: Potential use in targeted cancer therapies by degrading oncogenic proteins.
Industry: Employed in the development of advanced materials and drug delivery systems due to its hydrophilic nature and ability to enhance solubility.
Mécanisme D'action
m-PEG12-Hydrazide functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The hydrazide group forms a stable linkage with the target protein, allowing the PROTAC molecule to bring the target protein in proximity to an E3 ubiquitin ligase. This results in the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
m-PEG12-aldehyde: Contains an aldehyde group and is used in similar applications as m-PEG12-Hydrazide.
m-PEG12-amine: Contains an amine group and is used for conjugation with carboxyl-containing molecules.
m-PEG12-thiol: Contains a thiol group and is used for conjugation with maleimide-containing molecules.
Uniqueness
This compound is unique due to its hydrazide group, which provides a stable linkage with aldehydes and ketones. This makes it particularly useful in the synthesis of PROTACs and other applications where stable linkages are required.
Propriétés
Formule moléculaire |
C26H54N2O13 |
|---|---|
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C26H54N2O13/c1-30-4-5-32-8-9-34-12-13-36-16-17-38-20-21-40-24-25-41-23-22-39-19-18-37-15-14-35-11-10-33-7-6-31-3-2-26(29)28-27/h2-25,27H2,1H3,(H,28,29) |
Clé InChI |
AADMYTUJHWSGGQ-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


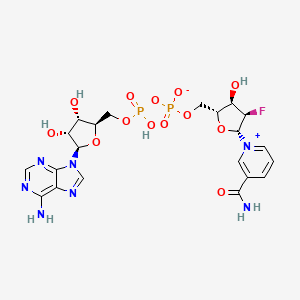



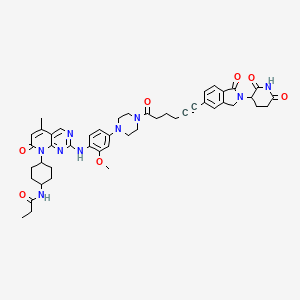

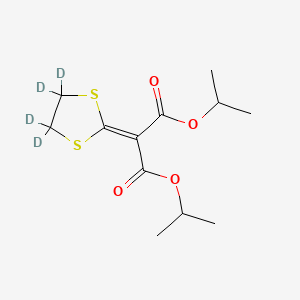
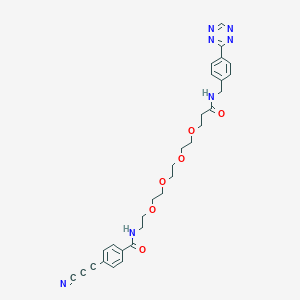
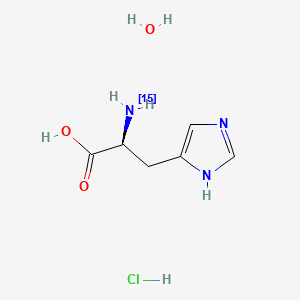

![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
